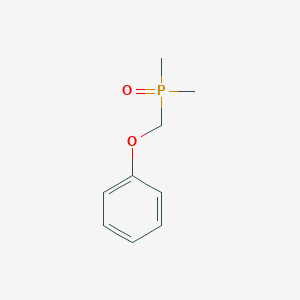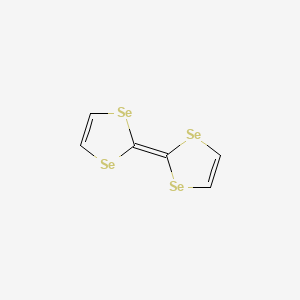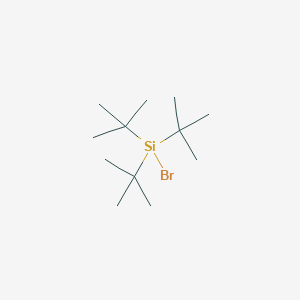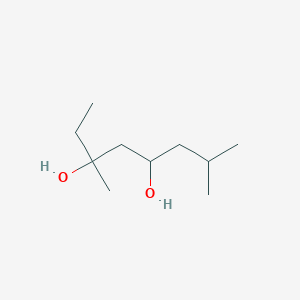
2H-1,4-Benzoxazine, 2,2'-(1,2-ethanediyl)bis[3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the larger family of benzoxazines, which are known for their diverse biological and synthetic applications. Benzoxazines are significant in the field of organic chemistry due to their stability and reactivity, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be achieved through several methods. One efficient method involves a one-pot reaction using potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. The reaction typically involves the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives from their corresponding o-aminophenols and phenacyl bromides at room temperature . This method is environmentally benign and allows for the recovery and reuse of the ionic liquid, making it a sustainable approach.
Analyse Des Réactions Chimiques
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can yield dihydro-derivatives.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of various substituted benzoxazines. Common reagents used in these reactions include potassium carbonate, phenacyl bromides, and various reducing agents. .
Applications De Recherche Scientifique
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] has numerous scientific research applications:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound has shown potential in biological studies due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] involves its interaction with various molecular targets and pathways. For instance, certain benzoxazine derivatives have been found to inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells . Additionally, 2,3-dihydro-1,4-benzoxazines have been investigated as orally bioavailable anticancer agents via inhibition of angiogenesis .
Comparaison Avec Des Composés Similaires
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be compared with other similar compounds such as:
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-dimethylchromans and have been evaluated for their biological activities.
2H-1,4-Benzoxazin-3(4H)-one: This compound is another benzoxazine derivative with significant biological activities. The uniqueness of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
55879-77-1 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-[2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C18H20N2O2/c1-3-7-17-15(5-1)19-11-13(21-17)9-10-14-12-20-16-6-2-4-8-18(16)22-14/h1-8,13-14,19-20H,9-12H2 |
Clé InChI |
WRXFWWNIQVVWKD-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2N1)CCC3CNC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)









![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
